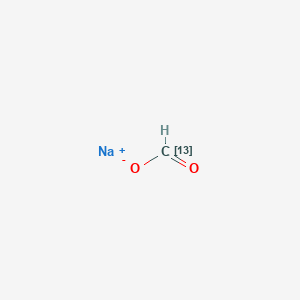

sodium;oxo(113C)methanolate

描述

Sodium;oxo(113C)methanolate (CAS: 23102-86-5), also known as sodium formate-13C, is the sodium salt of isotopically labeled formic acid, where the carbon atom in the carboxyl group is the stable isotope carbon-13 (¹³C). This compound is characterized by its high isotopic purity (99 atom % ¹³C) and is primarily utilized in research applications requiring isotopic tracing, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry studies . Its structure (HCOO⁻Na⁺) is analogous to unlabeled sodium formate but with distinct spectroscopic properties due to the ¹³C label. Storage conditions require protection from light, moisture, and oxygen, with recommendations for argon-filled, dry environments .

属性

IUPAC Name |

sodium;oxo(113C)methanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2.Na/c2-1-3;/h1H,(H,2,3);/q;+1/p-1/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBBKKJFGFRGMU-YTBWXGASSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

69.000 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The preparation of the compound “sodium;oxo(113C)methanolate” involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In industrial settings, the production of “this compound” may involve large-scale chemical reactions using specialized equipment and conditions. This ensures the efficient and cost-effective production of the compound while maintaining high standards of quality and safety.

化学反应分析

Hydrolysis and Carbon Dioxide Reactivity

Sodium methoxide reacts vigorously with water or atmospheric moisture to form methanol and sodium hydroxide:

This exothermic reaction releases significant heat, posing ignition risks for methanol vapors . Additionally, CO absorption yields sodium carbonate and methanol:

The latter reaction causes gradual degradation of sodium methoxide, impacting reproducibility in Suzuki coupling reactions .

Inorganic Acids

Neutralization with hydrochloric acid proceeds via:

Carboxylic Acids

Sodium methoxide abstracts protons from carboxylic acids to form methyl esters:

Organohalides

In Williamson ether synthesis, it reacts with alkyl halides to produce ethers:

For example, tert-butyl iodide forms methyl tert-butyl ether (MTBE) . With chloroform, trimethyl orthoformate is generated:

Biodiesel Production

Sodium methoxide catalyzes transesterification of triglycerides with methanol to yield fatty acid methyl esters (FAMEs):

Free fatty acids in feedstock form soap byproducts, necessitating high-purity reagents .

Polymerization

It initiates anionic polymerization of ethylene oxide to form high-molecular-weight polyethers .

Thermodynamic and Kinetic Data

| Reaction | ΔH (kJ/mol) | Conditions | Source |

|---|---|---|---|

| Hydrolysis (HO) | 25°C, aqueous | ||

| Neutralization (HCl) | Dilute HCl solution | ||

| Transesterification (biodiesel) | Exothermic | 60–80°C, methanol |

Reactivity Hazards

-

Moisture Sensitivity : Reacts explosively with water, releasing flammable H gas when traces of light metals (e.g., Al, Mg) are present .

-

Incompatibilities : Violent reactions occur with fluorinated cyclopropenyl methyl ethers and 4-chloronitrobenzene .

Synthetic Utility in Organic Chemistry

Sodium methoxide facilitates Michael additions, exemplified by its use in forming δ-diketones from enynones and 3-oxo-3-phenylpropanenitrile . Reactions proceed regioselectively at room temperature in methanol, yielding diastereomeric mixtures (2.5:1 ratio) in 53–98% yields .

科学研究应用

Organic Synthesis

Sodium methanolate serves as a powerful reagent in organic chemistry. It is commonly used for:

- Deprotection Reactions : Sodium methanolate is utilized to remove protecting groups from alcohols and other functional groups in complex organic molecules. For instance, it can effectively deprotect acetylated sugars to yield free hydroxyl groups necessary for further reactions .

- Synthesis of Glycosides : It plays a crucial role in the synthesis of glycosides, where it acts as a nucleophile in glycosylation reactions. Its ability to facilitate the formation of glycosidic bonds makes it invaluable in carbohydrate chemistry .

- Formation of Allene Precursors : In recent studies, sodium methanolate has been employed in the conversion of sugar derivatives into allene precursors, which are essential intermediates for synthesizing various bioactive compounds .

Agricultural Applications

Sodium methanolate has been explored for its potential in enhancing agricultural productivity:

- Crop Enhancement : Research indicates that sodium methanolate can improve plant vigor and stress tolerance. It has been tested alongside various herbicides to enhance crop yield without compromising safety .

- Pesticidal Formulations : The compound is included in formulations aimed at pest control, demonstrating efficacy against various agricultural pests. Its compatibility with crop plants allows for its use in integrated pest management strategies .

Pharmaceutical Applications

The pharmaceutical industry also recognizes the utility of sodium methanolate:

- Medicinal Chemistry : Sodium methanolate is used in synthesizing pharmaceutical compounds, particularly those requiring the formation of specific functional groups or structural modifications. It has been integral in developing compounds targeting bacterial infections by inhibiting key enzymes such as LpxC .

- Antibacterial Agents : Recent patents highlight its role in creating new antibacterial agents that show promise against resistant strains of bacteria. The compound’s ability to modify existing drug structures enhances their therapeutic efficacy .

Table 1: Summary of Applications

Case Study: Glycosylation Reaction Using Sodium Methanolate

In a study conducted by Dondoni et al., sodium methanolate was utilized to facilitate the glycosylation reaction between an activated sugar donor and an acceptor molecule. The reaction yielded a significant amount of the desired glycoside product with high selectivity and efficiency. This demonstrates sodium methanolate's effectiveness as a catalyst in complex carbohydrate synthesis .

作用机制

The mechanism of action of “sodium;oxo(113C)methanolate” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Understanding the mechanism of action is crucial for developing new applications and optimizing the use of the compound in research and industry.

相似化合物的比较

Sodium Methanolate (Sodium Methoxide, CH₃ONa)

Chemical Properties :

Comparison :

- Basicity : Sodium methoxide (pKa ~15.5) is significantly more basic than sodium formate (pKa ~3.75), making it suitable for deprotonation reactions.

- Isotopic Labeling: Unlike sodium formate-13C, sodium methoxide lacks isotopic labeling unless synthesized with ¹³C-methanol.

- Safety : Both compounds are corrosive, but sodium methoxide poses higher risks due to its extreme alkalinity and flammability .

Sodium Oxalate (Na₂C₂O₄)

Chemical Properties :

Comparison :

Metam-Sodium (Sodium Methyldithiocarbamate, C₂H₄NNaS₂)

Chemical Properties :

Comparison :

Sodium Ethoxide (CH₃CH₂ONa)

Chemical Properties :

- Structure : Ethoxide ion (CH₃CH₂O⁻) paired with Na⁺.

- Reactivity : Stronger base than sodium methoxide due to the electron-donating ethyl group.

Comparison :

- Basicity : Sodium ethoxide (pKa ~19) is more basic than sodium methoxide and formate.

- Isotopic Variants : Ethoxide analogs of sodium formate-13C are rare, limiting their use in isotopic studies.

常见问题

Q. What are the optimal synthetic methods for sodium oxo(113C)methanolate, and how do reaction conditions influence isotopic purity?

Sodium oxo(113C)methanolate, a carbon-13 isotopically labeled variant of sodium methoxide, is synthesized via alkali metal (Na) reactions with isotopically labeled methanol (CH₃¹³OH) under anhydrous conditions. Key factors include:

- Temperature control : Reactions must occur below 70°C to prevent decomposition .

- Solvent selection : Methanol or ethanol solvents minimize side reactions (e.g., hydrolysis) and stabilize the product .

- Isotopic purity : Use of 99% enriched CH₃¹³OH ensures minimal cross-contamination. Post-synthesis, purification via vacuum distillation removes unreacted methanol and sodium carbonate impurities .

Methodological Note: Monitor isotopic incorporation using mass spectrometry or ¹³C NMR (e.g., δ ~50 ppm for methoxy-¹³C) .

Q. How does sodium oxo(113C)methanolate decompose in aqueous environments, and what precautions are necessary for handling?

Sodium oxo(113C)methanolate reacts violently with water:

This exothermic reaction generates heat (\sim126.6°C decomposition point) and corrosive NaOH .

- Handling protocols : Use inert atmospheres (N₂/Ar) and moisture-free glassware.

- Storage : Store in sealed containers with molecular sieves to prevent hygroscopic degradation .

Advanced Research Questions

Q. What role does sodium oxo(113C)methanolate play in tracing methoxy group transfer mechanisms in organic synthesis?

The ¹³C label enables precise tracking of methoxy groups in reactions like transesterification or nucleophilic substitutions. For example:

- In biodiesel synthesis, isotopic labeling clarifies catalyst efficiency by quantifying methoxy transfer to triglycerides .

- In drug synthesis (e.g., sulfadiazine), ¹³C-labeled intermediates validate reaction pathways via kinetic isotope effect (KIE) studies .

Methodological Note: Combine GC-MS with isotope ratio monitoring to distinguish labeled vs. unlabeled products .

Q. How can conflicting data on sodium methanolate’s stability in non-polar solvents be resolved?

Discrepancies arise from solvent purity and trace moisture. For instance:

- reports insolubility in benzene, but contaminated solvents (e.g., H₂O >0.1%) trigger hydrolysis.

- Experimental design : Pre-dry solvents (e.g., activated molecular sieves) and use Karl Fischer titration to verify H₂O content <50 ppm .

- Contradiction resolution : Replicate studies under controlled anhydrous conditions to isolate solvent effects .

Q. What analytical techniques best characterize sodium oxo(113C)methanolate’s structural and thermal properties?

- FTIR : Confirm methoxy C-O stretching (\sim1050 cm⁻¹) and absence of OH⁻ bands .

- TGA/DSC : Decomposition onset at 126.6°C correlates with NaOH formation; deviations indicate impurities .

- XRD : Amorphous structure (lack of sharp peaks) distinguishes it from crystalline sodium carbonate byproducts .

Data Contradictions and Resolution

Q. Why do studies report varying catalytic efficiencies of sodium methanolate in esterification reactions?

Discrepancies stem from:

- Free alkali content : NaOH impurities (>0.5%) reduce catalytic activity by promoting saponification .

- Solution pH : Optimal activity occurs at pH >12; deviations alter reaction kinetics .

- Resolution : Standardize catalyst batches via titration (e.g., HCl back-titration for total alkalinity) .

Methodological Guidelines

Designing a kinetic study on sodium oxo(113C)methanolate’s reactivity in cross-coupling reactions

- Control variables : Temperature (25–70°C), solvent polarity (methanol vs. THF), and substrate concentration.

- Isotopic tracing : Use ¹³C NMR to monitor methoxy transfer rates (e.g., Suzuki-Miyaura couplings) .

- Data analysis : Apply Arrhenius equation to derive activation energy (Eₐ) for labeled vs. unlabeled systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。